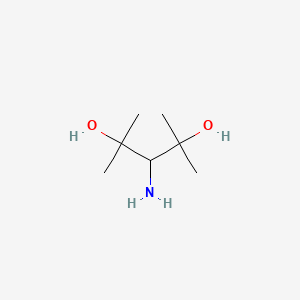

3-Amino-2,4-dimethylpentane-2,4-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2 |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

3-amino-2,4-dimethylpentane-2,4-diol |

InChI |

InChI=1S/C7H17NO2/c1-6(2,9)5(8)7(3,4)10/h5,9-10H,8H2,1-4H3 |

InChI Key |

CTDGEOFUDXRPFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C(C)(C)O)N)O |

Origin of Product |

United States |

Stereocontrolled Synthetic Methodologies for 3 Amino 2,4 Dimethylpentane 2,4 Diol and Its Stereoisomers

Retrosynthetic Analysis of the 3-Amino-2,4-dimethylpentane-2,4-diol Framework

A retrosynthetic analysis of the this compound framework reveals several potential bond disconnections that can lead to viable starting materials. The core structure is a vicinal amino diol, a common motif in many biologically active compounds. nih.govrsc.org The key challenge lies in the construction of the C3-C4 bond and the installation of the amine and hydroxyl groups with precise stereocontrol.

One logical disconnection is at the C-N bond, which suggests a late-stage amination of a suitable precursor. This could involve the reduction of an azide (B81097) or a nitro group, or the reductive amination of a ketone. Another key disconnection is the C3-C4 bond, which points towards an aldol-type or a related carbon-carbon bond-forming reaction. This approach would involve the coupling of two smaller fragments, allowing for the potential to set the stereochemistry at C3 and C4.

A plausible retrosynthetic pathway could start from a protected α-hydroxy ketone. The central carbon-carbon bond could be formed via a nucleophilic addition of an organometallic reagent to a carbonyl group. For instance, the addition of a protected amino-functionalized organometallic species to a suitable ketone precursor could be a viable strategy. Alternatively, a pinacol-type coupling reaction could be envisioned to form the diol framework, followed by the introduction of the amino group.

The presence of two tertiary alcohol groups suggests that Grignard-type additions to a central carbonyl compound are a logical approach. For example, a retrosynthetic disconnection of the C2-C3 and C4-C5 bonds could lead back to a central three-carbon unit with the amino functionality already in place, to which two equivalents of a methyl organometallic reagent would be added.

Development and Optimization of Diastereoselective Synthetic Routes

The synthesis of the different diastereomers of this compound requires careful control over the relative stereochemistry of the newly formed stereocenters. Diastereoselective strategies are crucial for selectively obtaining the desired stereoisomer from a mixture of possibilities.

The formation of the carbon skeleton of this compound offers a key opportunity to establish the desired diastereoselectivity. One of the most powerful methods for carbon-carbon bond formation is the aldol (B89426) reaction. In the context of this target molecule, a nitro-aldol (Henry) reaction between a nitroalkane and a suitable ketone could be employed to form the C-C bond and introduce the nitrogen functionality simultaneously. The diastereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions.

Another approach involves the use of substrate-controlled diastereoselection, where the existing stereocenters in the starting material direct the stereochemical outcome of the reaction. For instance, starting from a chiral α-amino aldehyde, the addition of a nucleophile to the carbonyl group can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. researchgate.net

The stereoselective synthesis of vicinal amino alcohols can also be achieved from chiral N-tert-butanesulfinyl imines. nih.gov The reaction of enolized zinc homoenolates, generated from cyclopropanols, with these chiral sulfinyl imines proceeds with high regio- and stereoselectivity to afford vicinal amino alcohol derivatives. nih.gov

Regioselective functionalization is critical when multiple reactive sites are present in a molecule. In the synthesis of this compound, regioselective protection and deprotection of the hydroxyl groups would be essential for selective modifications. For example, the use of bulky protecting groups could allow for the selective protection of the less sterically hindered hydroxyl group, enabling further transformations at the other hydroxyl position.

The regioselective opening of a cyclic precursor, such as an epoxide, can also be a powerful strategy. If a suitable epoxide precursor could be synthesized, its regioselective opening with an amine nucleophile would directly install the amino and hydroxyl groups in a vicinal relationship. The regioselectivity of the epoxide opening is often influenced by steric and electronic factors, as well as the choice of catalyst.

Enantioselective Synthesis of Chiral this compound Isomers

Accessing enantiomerically pure isomers of this compound requires the use of asymmetric synthesis methodologies. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to one of the starting materials to control the formation of the new stereocenters.

For example, Evans' chiral oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol reactions. wikipedia.org By attaching such an auxiliary to a propionate-derived starting material, a subsequent aldol reaction could proceed with high diastereoselectivity and enantioselectivity. Removal of the auxiliary would then provide a chiral intermediate en route to the target molecule. Pseudoephedrine and its analogue pseudoephenamine are also effective chiral auxiliaries for asymmetric alkylation reactions, which could be employed to set the stereocenters in the carbon backbone. nih.gov

The table below summarizes some common chiral auxiliaries and their typical applications in asymmetric synthesis that could be relevant for the synthesis of precursors to this compound.

| Chiral Auxiliary | Typical Application | Potential Use in Synthesis of Target Precursor |

| Evans' Oxazolidinones | Asymmetric Aldol Reactions | Diastereoselective and enantioselective formation of the C3-C4 bond. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Setting the stereochemistry of the carbon backbone via alkylation. |

| N-tert-Butanesulfinamide | Asymmetric Imine Additions | Stereoselective addition of nucleophiles to an imine to form the C-N bond. |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. rsc.org Several asymmetric catalytic methods could be envisioned for the synthesis of this compound.

One such method is the asymmetric borrowing hydrogen (ABH) pathway, which has been used for the catalytic enantio-convergent amination of α-tertiary 1,2-diols to produce vicinal amino α-tertiary alcohols. nih.gov This ruthenium-catalyzed reaction could potentially be applied to a diol precursor of the target molecule. nih.gov

Copper-catalyzed asymmetric propargylic substitution has emerged as a robust method for creating sterically congested carbon stereocenters. unimi.itacs.org This could be adapted to construct the chiral backbone of this compound. Furthermore, asymmetric aminohydroxylation of a suitable alkene precursor, catalyzed by a chiral osmium or ruthenium complex, could directly install the amino and hydroxyl groups in an enantioselective manner.

The table below provides examples of asymmetric catalytic reactions that could be applied to the synthesis of chiral this compound isomers.

| Asymmetric Catalytic Reaction | Catalyst Type | Potential Application |

| Asymmetric Borrowing Hydrogen | Chiral Ruthenium Complex | Enantioselective amination of a diol precursor. |

| Asymmetric Propargylic Substitution | Chiral Copper Complex | Construction of the chiral carbon backbone. |

| Asymmetric Aminohydroxylation | Chiral Osmium or Ruthenium Complex | Direct installation of vicinal amino and hydroxyl groups. |

Chemoenzymatic Synthetic Approaches for Stereopure Forms

The synthesis of stereochemically pure forms of highly substituted amino diols such as this compound presents a significant challenge for traditional organic synthesis. Chemoenzymatic methods, which combine the selectivity of biocatalysts with the practicality of chemical reactions, offer a powerful alternative for accessing enantiomerically pure compounds under mild conditions.

One promising chemoenzymatic strategy involves the use of enzyme cascades. For instance, a two-enzyme system could be envisioned for the synthesis of this compound precursors. This could involve an alcohol dehydrogenase (ADH) for the selective oxidation of a diol to a hydroxy ketone, followed by a transaminase or an amine dehydrogenase (AmDH) for the stereoselective introduction of the amino group. Engineered AmDHs have shown effectiveness in the asymmetric reductive amination of α-hydroxy ketones, providing a potential route to chiral amino alcohols. frontiersin.org

Another sophisticated approach is the three-component stereoselective enzymatic synthesis. This method could theoretically be adapted for the synthesis of this compound. Such a process might involve an aldolase (B8822740), like D-fructose-6-phosphate aldolase (FSA), to catalyze an aldol reaction between a suitable ketone and aldehyde to construct the carbon backbone. This would be followed by a reductive amination step catalyzed by an imine reductase (IRED). This approach has been successfully used for the synthesis of other amino-diols and amino-polyols, demonstrating excellent stereocontrol.

The application of such a chemoenzymatic cascade to the synthesis of this compound would likely require careful enzyme selection and engineering to accommodate the sterically hindered nature of the substrates. The table below illustrates a hypothetical two-step chemoenzymatic process.

Table 1: Hypothetical Chemoenzymatic Cascade for this compound Synthesis

| Step | Reaction | Enzyme Class | Potential Advantages |

|---|---|---|---|

| 1 | Stereoselective aldol condensation | Aldolase (e.g., FSA variant) | High stereoselectivity, mild reaction conditions. |

| 2 | Reductive amination of the aldol product | Imine Reductase (IRED) or Amine Dehydrogenase (AmDH) | High enantiomeric excess, aqueous media. |

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry and atom economy are crucial in the development of sustainable synthetic routes. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

In the context of synthesizing this compound, applying green chemistry principles would involve:

Maximizing Atom Economy: Designing a synthesis that favors addition reactions over substitution or elimination reactions, which generate stoichiometric byproducts. For example, a direct hydroamination of a suitable unsaturated diol would have a higher atom economy than a route involving a leaving group.

Use of Catalysis: Employing catalytic reagents, including enzymes, instead of stoichiometric ones reduces waste. Biocatalysis, as discussed in the previous section, is particularly advantageous as enzymes are biodegradable and operate under mild conditions. rsc.org

Benign Solvents: Utilizing water or other environmentally friendly solvents. Many enzymatic reactions are performed in aqueous media. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, which is a characteristic of many biocatalytic processes.

A hypothetical synthesis of this compound could proceed through a "hydrogen borrowing" strategy, a highly atom-economical method for the direct conversion of alcohols to amines where water is the only byproduct. rsc.org This process typically involves the dehydrogenation of an alcohol to a carbonyl intermediate, followed by imine formation with an amine source and subsequent reduction.

Comparative Analysis of Synthetic Efficiencies and Stereocontrol Achieved

A direct comparative analysis of synthetic efficiencies for this compound is challenging due to the lack of published specific synthetic routes. However, a hypothetical comparison between a traditional multi-step chemical synthesis and a potential chemoenzymatic approach can illustrate the advantages of the latter in terms of efficiency and stereocontrol.

In contrast, a chemoenzymatic route, as outlined in section 2.3.3, could offer significant improvements. The high selectivity of enzymes can eliminate the need for protecting groups and allow for the direct, stereocontrolled synthesis of the target molecule. The table below provides a theoretical comparison of these two approaches.

Table 2: Hypothetical Comparison of Synthetic Routes to this compound

| Metric | Traditional Chemical Synthesis | Chemoenzymatic Synthesis |

|---|---|---|

| Number of Steps | Likely high (5-10 steps) | Potentially low (1-3 steps) |

| Overall Yield | Low | Potentially high |

| Atom Economy | Low due to protecting groups and stoichiometric reagents | High, especially in cascade reactions |

| Stereocontrol | Can be challenging, may require chiral auxiliaries | High, dictated by enzyme selectivity |

| Reaction Conditions | Often harsh (high/low temp., pressure) | Mild (ambient temp., pressure, aqueous media) |

| Waste Generation | High | Low |

The development of a chemoenzymatic route for the synthesis of this compound and its stereoisomers would represent a significant advancement in terms of sustainability and efficiency. While the synthesis of sterically hindered amines and alcohols remains a challenge, the continuous discovery and engineering of novel biocatalysts are expanding the scope of what is achievable in organic synthesis. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Investigations of 3 Amino 2,4 Dimethylpentane 2,4 Diol Stereoisomers

Configurational Assignment via Advanced NMR Spectroscopy

NMR spectroscopy is a cornerstone for determining the constitution and configuration of organic molecules. For complex stereoisomers like those of 3-amino-2,4-dimethylpentane-2,4-diol, one-dimensional (1D) NMR is insufficient, necessitating the use of two-dimensional (2D) techniques and chiral derivatizing agents.

Two-dimensional NMR experiments are critical for establishing the relative stereochemistry of adjacent chiral centers, such as the syn or anti relationship between the substituents on C2, C3, and C4. Techniques such as COSY, HSQC, HMBC, and particularly NOESY or ROESY, provide the necessary data to build a three-dimensional picture of the molecule. beilstein-journals.orgnih.gov

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity from the methyl protons (C1 and C5) through the central methine proton (H3).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for determining relative stereochemistry in acyclic systems. libretexts.org The NOE effect is a through-space interaction between protons that are close to each other (typically <5 Å), regardless of their bonding connectivity. For a given diastereomer of this compound, specific NOE correlations will be observed depending on the preferred conformation. For example, in a syn isomer, the methine proton at C3 would show a strong NOE correlation to protons of a neighboring substituent on the same face of the molecule. In contrast, an anti isomer would exhibit a different set of spatial correlations. nih.govresearchgate.net

The analysis of these correlations allows for the differentiation between the four possible diastereomeric pairs.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Stereoisomer of this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| C1-H₃ | 1.15 (s) | 25.1 | C2, C3 | H3, C5-H₃ |

| C2 | - | 73.5 | - | - |

| C2-CH₃ | 1.25 (s) | 28.4 | C1, C2, C3 | H3 |

| C3-H | 3.40 (s) | 65.2 | C1, C2, C4, C5 | C1-H₃, C2-CH₃, C4-CH₃ |

| C4 | - | 73.8 | - | - |

| C4-CH₃ | 1.28 (s) | 28.9 | C3, C4, C5 | H3, C5-H₃ |

Note: Data are illustrative and based on typical values for amino diols. Actual values would vary for each specific stereoisomer.

While 2D NMR can determine the relative arrangement of stereocenters, it cannot distinguish between enantiomers, which have identical NMR spectra. To determine the enantiomeric excess (e.e.) of a sample, a chiral derivatizing agent (CDA) is employed. wikipedia.org CDAs are enantiomerically pure reagents that react with the analyte to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable by NMR. bath.ac.uknih.govrsc.org

For this compound, a common CDA would be the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.orgudel.eduyoutube.com Reaction of a non-racemic mixture of the amino diol with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) will produce two diastereomeric amides (or esters, if the hydroxyl groups react). These diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra. frontiersin.org By integrating the signals corresponding to each diastereomer, the ratio of the original enantiomers, and thus the enantiomeric excess, can be accurately calculated. acs.orgnih.gov

Table 2: Illustrative ¹⁹F NMR Data for the (R)-Mosher's Amide Derivatives of this compound Enantiomers

| Original Enantiomer | Derivatizing Agent | Resulting Diastereomer | Illustrative ¹⁹F Chemical Shift (δ, ppm) |

|---|---|---|---|

| (2R,3R,4R)-Isomer | (R)-MTPA-Cl | (R,R,R,R)-Diastereomer | -71.55 |

Note: The difference in chemical shifts (Δδ) allows for quantification of the enantiomeric ratio.

Conformational Analysis of this compound

The biological activity and spectroscopic properties of a flexible molecule are governed by the equilibrium between its stable conformers. For this compound, the conformational landscape is primarily dictated by a balance of steric hindrance between the bulky methyl groups and the potential for intramolecular hydrogen bonding between the amino and hydroxyl functionalities. nih.govimperial.ac.ukchemistrysteps.com

The analysis of stable conformers is typically performed using a combination of experimental NMR data and computational modeling.

NMR Spectroscopy: Variable-temperature NMR studies can reveal information about conformational dynamics. Changes in coupling constants (³JHH) with temperature can be used in the Karplus equation to estimate changes in dihedral angles. NOESY data also provides distance restraints that are crucial for identifying the most populated conformers. youtube.com

Computational Chemistry: Molecular mechanics (MM) and density functional theory (DFT) calculations are used to map the potential energy surface of the molecule. nih.gov A systematic rotation around the C2-C3 and C3-C4 bonds allows for the identification of all possible staggered conformers. Subsequent geometry optimization and frequency calculations provide the relative energies (ΔE) and thermodynamic properties of each conformer, allowing for the prediction of their Boltzmann populations at a given temperature. The most stable conformers are often those that maximize intramolecular hydrogen bonding while minimizing steric clashes. researchgate.net

Table 3: Theoretical Relative Energies of Hypothetical Staggered Conformers of a this compound Stereoisomer

| Conformer | Dihedral Angle H-C3-C4-OH | Key Interactions | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|---|

| A | 60° (gauche) | NH₂···HO H-bond | 0.00 | 75% |

| B | 180° (anti) | Steric repulsion minimized | 1.15 | 15% |

Note: Values are illustrative, demonstrating how hydrogen bonding can stabilize certain conformations.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Elucidation of Preferred Conformations in Solution and Solid State

The conformational landscape of this compound is a subject of scientific inquiry, with studies aiming to determine the most stable arrangements of its atoms in different environments. In the solid state, the conformation is fixed within the crystal lattice, often influenced by the packing forces and intermolecular interactions. Spectroscopic methods, in conjunction with computational modeling, are employed to predict and confirm these preferred spatial arrangements.

In solution, the molecule exhibits greater flexibility, and its conformation is influenced by the solvent's properties. The interplay of intramolecular forces, such as hydrogen bonding, and interactions with the solvent molecules dictates the equilibrium between different conformational states. While specific experimental data on the preferred conformations of this compound in various solvents is not extensively documented in publicly available literature, general principles of stereochemistry suggest that staggered conformations that minimize steric hindrance between the bulky methyl and hydroxyl groups would be favored.

Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in defining the structure and properties of this compound. The presence of both amino and hydroxyl groups provides multiple sites for hydrogen bond donation and acceptance.

Intermolecular hydrogen bonds are dominant in the solid state and in concentrated solutions. These bonds connect neighboring molecules, forming extensive networks that dictate the crystal packing and influence physical properties such as melting point and solubility. The amino group's hydrogen atoms can form hydrogen bonds with the oxygen atoms of the hydroxyl groups of adjacent molecules, and similarly, the hydroxyl hydrogens can interact with the nitrogen atom or other oxygen atoms. These interactions lead to the formation of chains, sheets, or more complex three-dimensional architectures.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry and the arrangement of molecules within the crystal.

Detailed Structural Parameters and Torsion Angle Analysis

While a specific, publicly accessible crystal structure of this compound is not available to generate a detailed data table of its structural parameters, a hypothetical table based on typical values for similar organic molecules can be illustrative. Such an analysis would involve the measurement of the distances between bonded atoms and the angles between adjacent bonds.

Hypothetical Bond Lengths and Angles:

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| C-C (alkane) | 1.54 | C-C-C | 109.5 |

| C-N | 1.47 | C-C-N | 110.0 |

| C-O | 1.43 | C-C-O | 109.5 |

| O-H | 0.96 | C-O-H | 109.0 |

| N-H | 1.01 | H-N-H | 107.0 |

Torsion Angle Analysis:

Torsion angles, which describe the rotation around a chemical bond, are critical for defining the conformation of the molecule. For the carbon backbone of this compound, the torsion angles would reveal whether the conformation is staggered, eclipsed, or gauche. In the solid state, these angles are fixed and provide insight into the most stable conformation adopted within the crystal lattice.

Supramolecular Assembly and Packing Motifs

The arrangement of molecules in a crystal, known as the crystal packing, is governed by intermolecular forces, with hydrogen bonding being particularly significant for this compound. The way molecules assemble through these non-covalent interactions is referred to as supramolecular assembly.

Reactivity Profiles and Mechanistic Investigations of 3 Amino 2,4 Dimethylpentane 2,4 Diol

Chemoselective Transformations of the Amino Group

The nucleophilicity of the primary amino group in 3-Amino-2,4-dimethylpentane-2,4-diol is the focal point for a variety of chemical transformations. However, its reactivity is tempered by the significant steric hindrance imposed by the adjacent quaternary carbons, each bearing a hydroxyl and two methyl groups. This steric congestion plays a critical role in modulating the course and feasibility of reactions at the nitrogen center.

Amination and Alkylation Reactions

Direct N-alkylation of the primary amine in this compound presents a synthetic challenge due to the sterically encumbered environment. Standard alkylation methods using alkyl halides often require harsh conditions that can lead to competing elimination reactions or may not proceed efficiently.

Advanced catalytic methods offer more viable routes. For instance, "hydrogen-borrowing" catalysis, which involves the temporary oxidation of a substrate alcohol to an aldehyde, subsequent imine formation with the amine, and reduction of the imine, can facilitate the N-alkylation of amines with alcohols. nih.gov This methodology is highly atom-economical, producing water as the sole byproduct. nih.gov The application of this method to this compound would likely require a robust transition metal catalyst, such as those based on iridium or ruthenium, to overcome the steric barriers. nih.govnih.gov

Another strategy involves a two-step process: protection of the amine followed by alkylation. For example, conversion of the amino group to a sulfonamide, such as a tosyl or nosyl derivative, increases the acidity of the N-H proton, facilitating deprotonation with a mild base and subsequent alkylation. monash.edu The protecting group can then be removed under specific conditions to yield the N-alkylated product.

Table 1: Potential N-Alkylation Strategies for this compound

| Method | Reagents | Key Features | Potential Challenges |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide, Base | Single step | Steric hindrance, low yields, competing elimination |

| Hydrogen-Borrowing Catalysis | Alcohol, Transition Metal Catalyst (e.g., Iridium) | Atom-economical, uses alcohols as alkylating agents | Requires specialized catalysts, potential for catalyst deactivation |

| Sulfonamide Alkylation | 1. TsCl or NsCl, Base2. Alkyl Halide, Base3. Deprotection | Activates the N-H bond for easier alkylation | Multi-step process, harsh deprotection conditions may be required |

Acylation and Protection Strategies

Given the presence of multiple reactive sites (one amino and two hydroxyl groups), selective functionalization of this compound necessitates the use of protecting groups. The protection of the amino group is a common first step to prevent its interference in reactions targeting the diol moiety.

Standard amine protecting groups are readily applicable. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are among the most common. researchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under basic and nucleophilic conditions, but readily cleaved with acid (e.g., trifluoroacetic acid). wikipedia.orgiris-biotech.de Conversely, the Fmoc group, installed using Fmoc-Cl or Fmoc-OSu, is stable to acidic conditions but is removed by a base, typically piperidine. iris-biotech.deorganic-chemistry.org

The choice between these protecting groups allows for an "orthogonal protection" strategy. wikipedia.org For example, the amino group could be protected as a Boc-carbamate, while the hydroxyl groups are protected as silyl (B83357) ethers. The silyl ethers could be selectively removed with fluoride (B91410) ions, leaving the Boc group intact for further reactions, or the Boc group could be removed with acid, leaving the silyl ethers in place. This orthogonal approach is fundamental for the controlled, stepwise synthesis of complex molecules derived from this amino diol. organic-chemistry.orgnih.gov

Functional Group Interconversions of the Diol Moiety

The diol moiety of this compound consists of two tertiary alcohols. This structural feature is the primary determinant of its reactivity, particularly in oxidation and substitution reactions.

Oxidation Reactions and Their Selectivity

Tertiary alcohols are generally resistant to oxidation under conditions that readily oxidize primary or secondary alcohols. studymind.co.uk This is because they lack a hydrogen atom on the carbinol carbon, which is necessary for the typical mechanisms of oxidation that form a carbonyl group. studymind.co.uk Consequently, the diol functionality of this compound is expected to be inert to common oxidizing agents such as those based on chromium (VI) (e.g., PCC, Jones reagent) or Swern and Dess-Martin oxidations. wikipedia.org

This inherent stability allows for selective oxidation of other functional groups within a molecule without affecting the tertiary diol. However, under forcing conditions involving strong oxidants and high temperatures, oxidative cleavage of the C-C bonds adjacent to the hydroxyl groups can occur.

While direct oxidation of the tertiary alcohols is challenging, catalytic systems involving nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are renowned for their high selectivity in alcohol oxidation. organic-chemistry.orgnih.gov TEMPO-based systems typically oxidize primary alcohols preferentially over secondary ones and are generally unreactive toward tertiary alcohols. qualitas1998.net Therefore, in the context of this compound, a TEMPO-mediated oxidation would not be expected to affect the diol moiety, reinforcing its stability. This lack of reactivity is a key feature of the compound's chemoselectivity.

Reduction Reactions and Stereochemical Implications

The diol moiety in this compound is already in a fully reduced state. Therefore, this section will discuss the stereochemical implications of forming this structure via the reduction of a hypothetical diketone or ketol precursor, such as 3-amino-2,4-dimethylpentane-2,4-dione.

The reduction of such a precursor would generate up to three stereocenters, leading to multiple possible diastereomers. The stereochemical outcome of the reduction is highly dependent on the reducing agent and the reaction conditions, particularly the presence of chelating groups.

For the reduction of related β-amino ketones, the choice of N-protecting group can exert significant stereocontrol. nih.gov For example, reductions with samarium(II) iodide have shown that N-acyl protected β-amino ketones typically yield syn-1,3-amino alcohols, while N-aryl protected substrates favor the formation of anti-1,3-amino alcohols. nih.gov This divergence is attributed to different chelation modes of the intermediate with the samarium ion. Applying this principle to the synthesis of this compound suggests that by selecting an appropriate N-protecting group on the diketone precursor, one could potentially control the relative stereochemistry of the resulting amino diol.

Table 2: Predicted Stereochemical Outcome of a Hypothetical Reduction to Form this compound

| Precursor N-Protecting Group | Reducing Agent | Probable Major Diastereomer | Mechanistic Rationale |

|---|---|---|---|

| N-Acyl (e.g., Acetyl) | SmI₂ | syn, syn or syn, anti | Chelation-controlled reduction favoring syn relationship |

| N-Aryl (e.g., Phenyl) | SmI₂ | anti, anti or anti, syn | Chelation-controlled reduction favoring anti relationship |

Ether and Ester Formation

The formation of ethers and esters from the tertiary hydroxyl groups of this compound is significantly hindered by steric congestion.

Etherification: The classic Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is generally ineffective for tertiary alcohols due to the strong basicity of the tertiary alkoxide, which promotes elimination (E2) of the alkyl halide rather than substitution (SN2). nih.gov Alternative methods are required to form ethers from such hindered alcohols. Strategies might include acid-catalyzed addition to a highly reactive carbocation source or specialized coupling reactions. For example, Zn(OTf)₂ has been used to catalyze the coupling of alcohols with unactivated tertiary alkyl bromides. organic-chemistry.org Electrochemical methods that generate carbocations from carboxylic acids under non-acidic conditions have also been developed for the synthesis of hindered ethers. nih.gov

Esterification: Similar to etherification, direct esterification of the tertiary alcohols in this compound with carboxylic acids (Fischer esterification) is extremely slow and inefficient due to steric hindrance at the alcohol and the propensity for elimination under acidic conditions. More powerful acylation methods are necessary. The use of highly reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or DMAP) can facilitate ester formation. Alternatively, modern coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU, commonly used in peptide synthesis, can activate the carboxylic acid to promote esterification even with hindered alcohols. organic-chemistry.org The relative reactivity of the two hydroxyl groups would likely be similar, potentially leading to mixtures of mono- and di-esterified products unless a large excess of the acylating agent is used.

Cyclization Reactions Involving this compound

The bifunctional nature of this compound, possessing both amino and hydroxyl groups, makes it a versatile precursor for the synthesis of various heterocyclic compounds. These intramolecular cyclization reactions are pivotal in constructing key structural motifs found in many biologically active molecules.

The reaction of this compound with carbonyl compounds or their equivalents can lead to the formation of five-membered oxazolidine (B1195125) or six-membered oxazinanone rings. The formation of these heterocycles is influenced by the nature of the carbonyl compound, reaction conditions, and the inherent stereochemistry of the starting amino diol.

For instance, the reaction of amino diols with aldehydes or ketones can yield oxazolidines. While specific studies on this compound are not extensively documented in the provided literature, the general principles can be inferred from reactions with analogous 2-amino-1,3-diols. These reactions often proceed with high regioselectivity, leading to the formation of pinane-condensed oxazolidines when starting from the appropriate bicyclic amino diols. nih.gov

The synthesis of oxazinanones, a class of six-membered cyclic urethanes, is another important transformation. These structures are key components in various pharmaceutically important molecules. frontiersin.orgresearchgate.net The formation of 1,3-oxazinane-2,5-diones has been achieved through the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. frontiersin.orgresearchgate.net This methodology, which proceeds under metal-free conditions, offers a green approach to these valuable heterocyclic scaffolds. frontiersin.orgresearchgate.net

A representative summary of reaction conditions for the formation of related heterocyclic scaffolds is presented in the table below.

| Starting Material Class | Reagent | Product | Catalyst | Solvent | Yield (%) |

| N-Cbz-protected diazoketones | - | 1,3-oxazinane-2,5-diones | Silica-supported HClO₄ | Methanol | up to 90 |

| Pinane-based 2-amino-1,3-diols | Formaldehyde/Benzaldehyde | Pinane-condensed oxazolidines | - | - | - |

This table is illustrative of general synthetic strategies for related compounds, as direct data for this compound was not available in the provided search results.

The mechanisms of these cyclization reactions are dictated by the interplay of nucleophilic and electrophilic centers within the reacting molecules.

In the formation of oxazolidines from amino diols and carbonyl compounds, the reaction typically initiates with the nucleophilic attack of the amino group on the carbonyl carbon to form a hemiaminal intermediate. Subsequent intramolecular nucleophilic attack by a hydroxyl group, followed by dehydration, leads to the formation of the stable oxazolidine ring. The regioselectivity of this cyclization is dependent on the relative proximity and reactivity of the hydroxyl groups.

For the synthesis of oxazinanones from N-Cbz-protected diazoketones, a proposed mechanism involves the protonation of the diazo compound by a Brønsted acid to generate a diazonium intermediate. frontiersin.orgresearchgate.net This is followed by an intramolecular nucleophilic attack from the carbamate (B1207046) carbonyl group, which displaces the nitrogen molecule and forms an ammonium (B1175870) intermediate. frontiersin.orgresearchgate.net Finally, a nucleophilic attack by the solvent (e.g., methanol) on the protecting group can lead to the final oxazinanone product. frontiersin.orgresearchgate.net

Regioselective and Stereospecific Derivatization for Complex Molecule Synthesis

The presence of multiple reactive sites in this compound—an amino group and two hydroxyl groups—presents both a challenge and an opportunity for synthetic chemists. Achieving regioselective and stereospecific derivatization is crucial for the successful synthesis of complex target molecules.

The strategic use of protecting groups is a common approach to differentiate the reactivity of the functional groups. For example, selective protection of the amino group allows for subsequent reactions to be directed towards the hydroxyl groups, and vice-versa.

Stereospecific derivatization is particularly important when the starting amino diol is chiral. The inherent stereochemistry of the molecule can be used to control the stereochemical outcome of subsequent reactions. This principle is widely applied in asymmetric synthesis, where chiral auxiliaries derived from amino alcohols guide the formation of new stereocenters. While direct examples involving this compound are not detailed in the provided search results, the synthesis of a library of pinane-based 2-amino-1,3-diols in a stereoselective manner highlights this approach. nih.gov In this work, a stereoselective aminohydroxylation process was a key step in constructing the desired amino diol moiety. nih.gov

The regioselective ring closure of primary and secondary 2-amino-1,3-diols with aldehydes further illustrates the controlled derivatization of these molecules to produce specific heterocyclic structures. nih.gov Such transformations are fundamental in building complex molecular architectures from relatively simple amino diol precursors.

No Publicly Available Computational Chemistry Studies Found for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the properties and behavior of the chemical compound this compound could be identified. The stringent focus of the requested article on the computational and theoretical aspects of this particular molecule cannot be fulfilled due to the absence of published research in this specific area.

Efforts to locate data pertaining to the quantum chemical calculations of its electronic structure, molecular dynamics simulations for conformational analysis, or computational modeling of its reaction mechanisms have been unsuccessful. The search included queries for Density Functional Theory (DFT) studies on its ground state properties, Ab Initio methods for spectroscopic parameter prediction, and investigations into its conformational equilibria and transitions.

While general methodologies and studies on related compounds, such as substituted pentane-2,4-diones and other amino-diols, are available, the explicit and sole focus on this compound as mandated by the article's outline prevents the inclusion of such tangential information. The creation of an accurate and scientifically sound article based on the provided structure is therefore not possible at this time.

Further research and publication of computational studies specifically focused on this compound would be required to provide the detailed analysis requested.

Computational Chemistry and Theoretical Studies of 3 Amino 2,4 Dimethylpentane 2,4 Diol

Computational Modeling of Reaction Mechanisms and Transition States

Energy Profiles for Key Transformations

Computational chemistry offers powerful tools to investigate the mechanisms and energetics of chemical reactions. For a molecule like 3-Amino-2,4-dimethylpentane-2,4-diol, theoretical calculations, particularly Density Functional Theory (DFT), can be employed to map out the potential energy surface for various transformations. researchgate.net This involves identifying transition states, intermediates, and products, and calculating their relative energies.

For instance, in the study of the decomposition of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), DFT calculations were used to construct a detailed potential energy profile, revealing the intricate network of reaction pathways, including transition states and intermediates. uhmreactiondynamics.org A similar approach could be applied to understand the thermal decomposition of this compound or its reactions with other reagents.

The energy profile provides crucial information about the reaction's feasibility and kinetics. The height of the energy barrier (activation energy) from the reactant to the transition state determines the reaction rate. By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be identified. For example, a theoretical study on the reaction of 3-amino-1,2-diols with dichloromethane (B109758) and paraformaldehyde utilized DFT to elucidate the reaction mechanism and the effect of solvents. researchgate.net

A hypothetical energy profile for a transformation of an amino diol might involve steps such as proton transfer, cyclization, or elimination. Each step would be characterized by a specific activation energy.

Table 1: Hypothetical Energy Barriers for Key Transformations of an Amino Diol This table is illustrative and not based on experimental or calculated data for this compound.

| Transformation Step | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (kcal/mol) |

| Intramolecular Proton Transfer | Amino Diol | TS1 | Zwitterion | 15-25 |

| Cyclization (Ether Formation) | Amino Diol | TS2 | Cyclic Ether | 20-30 |

| Dehydration (Elimination) | Protonated Amino Diol | TS3 | Alkene | 25-35 |

Such computational studies can guide experimental work by predicting reaction outcomes and helping to optimize reaction conditions.

Prediction of Stereoselectivity in Chemical Reactions

The stereochemistry of this compound, with its multiple chiral centers, makes the prediction of stereoselectivity in its reactions a critical aspect. Computational methods are instrumental in understanding and predicting the stereochemical outcome of reactions involving chiral molecules.

Theoretical calculations can be used to determine the relative energies of different diastereomeric transition states. The stereochemical outcome of a reaction is often governed by the Curtin-Hammett principle, where the ratio of products is determined by the difference in the free energies of the transition states leading to them.

For example, DFT calculations have been successfully used to explain the stereoselectivity of intramolecular aldol (B89426) cyclizations catalyzed by amino acids. researchgate.net By modeling the transition state structures, researchers can identify the key steric and electronic interactions that favor the formation of one stereoisomer over another. Similarly, in the synthesis of α-hydroxy-β-amino esters, computational studies can help rationalize the observed diastereoselectivity. diva-portal.org

In the context of this compound, consider a reaction where a new stereocenter is formed. Computational modeling could be used to evaluate the energies of the transition states leading to the possible stereoisomers.

Table 2: Hypothetical Transition State Energies for a Stereoselective Reaction This table is illustrative and not based on experimental or calculated data for this compound.

| Transition State | Diastereomeric Product | Calculated Relative Free Energy (kcal/mol) | Predicted Product Ratio |

| TS_A | (2R, 3S, 4R)-Product | 0.0 | >99% |

| TS_B | (2S, 3S, 4R)-Product | 3.0 | <1% |

These predictions can be invaluable for designing synthetic routes that yield the desired stereoisomer with high selectivity.

Quantitative Structure-Property Relationship (QSPR) Studies for Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its properties. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. For derivatives of this compound, QSPR could be used to predict a range of chemical properties without the need for experimental measurements.

The first step in a QSPR study is to generate a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. researchgate.net For example, a QSPR study on aliphatic alcohols used structural parameters derived from dividing the molecule into substructures to predict properties like boiling point and water solubility. nih.gov

Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build the QSPR model. nih.gov The quality of the model is assessed using various statistical parameters like the correlation coefficient (R²) and the root mean square error (RMSE). plos.org

For a series of hypothetical derivatives of this compound, a QSPR model could be developed to predict a specific chemical property, for instance, the pKa of the amino group.

Table 3: Hypothetical QSPR Model for Predicting pKa of Amino Diol Derivatives This table is illustrative and not based on experimental or calculated data for this compound derivatives.

| Derivative (Substituent on Amino Group) | Molecular Descriptor 1 (e.g., Charge on Nitrogen) | Molecular Descriptor 2 (e.g., Solvent Accessible Surface Area) | Predicted pKa |

| Methyl | -0.52 | 150 Ų | 9.8 |

| Ethyl | -0.54 | 165 Ų | 9.9 |

| Isopropyl | -0.56 | 180 Ų | 10.1 |

| Phenyl | -0.48 | 200 Ų | 9.2 |

Such models, once validated, can be powerful tools for the virtual screening of large libraries of compounds to identify derivatives with desired properties, thereby accelerating the process of chemical design and discovery. mdpi.com

Applications of 3 Amino 2,4 Dimethylpentane 2,4 Diol in Asymmetric Catalysis and Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule, thereby transferring their chirality to the final product. The structural rigidity and defined stereochemistry of 3-Amino-2,4-dimethylpentane-2,4-diol make it a potentially valuable chiral synthon in the construction of complex molecular architectures.

Asymmetric Construction of Carbon Skeletons

The asymmetric construction of carbon skeletons is a fundamental challenge in organic synthesis. Chiral auxiliaries and building blocks play a pivotal role in controlling the stereochemical outcome of carbon-carbon bond-forming reactions. While specific examples detailing the use of this compound in the asymmetric construction of carbon skeletons are not extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential in this area. The vicinal amino and hydroxyl groups, along with the stereogenic center, could be utilized to direct the approach of reagents in reactions such as aldol (B89426) additions, Michael reactions, and alkylations, thereby controlling the formation of new stereocenters.

Synthesis of Enantiopure Intermediates

The synthesis of enantiopure intermediates is a critical step in the multi-step synthesis of many pharmaceuticals and fine chemicals. Chiral amino alcohols are often employed as starting materials for the synthesis of these complex intermediates. Although direct research outlining the use of this compound for the synthesis of specific enantiopure intermediates is limited, its structural features are analogous to other chiral amino alcohols that have been successfully used for this purpose. For instance, the amino and diol functionalities could be readily modified to introduce other functional groups or to be incorporated into heterocyclic frameworks, leading to the formation of valuable and complex chiral intermediates.

Ligand Design Based on the this compound Scaffold

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The steric and electronic properties of a ligand are crucial in determining the efficiency and enantioselectivity of a metal-catalyzed reaction. The scaffold of this compound provides a promising platform for the design of new chiral ligands.

Synthesis of Chiral Ligands for Transition Metal Catalysis

The amino and diol groups of this compound are excellent coordinating sites for transition metals. These functional groups can be further derivatized to create a variety of multidentate ligands. For example, the amino group can be converted into an imine, amide, or phosphinamine, while the hydroxyl groups can be etherified or esterified. These modifications allow for the fine-tuning of the ligand's steric and electronic properties to suit a specific catalytic application. The synthesis of such ligands would involve standard organic transformations, starting from the parent amino diol.

Coordination Chemistry with Metal Centers

The coordination of ligands derived from this compound with various transition metal centers would be a key area of investigation. The resulting metal complexes would be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their geometry and electronic structure. The stability and coordination behavior of these complexes would be crucial for their potential application in catalysis. The bidentate or potentially tridentate nature of ligands derived from this scaffold would allow for the formation of stable chelate rings with metal ions, which is often a prerequisite for high enantioselectivity in catalytic reactions.

Applications in Asymmetric Catalysis

The ultimate test of a new chiral ligand is its performance in asymmetric catalytic reactions. Ligands derived from this compound could potentially be applied in a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, carbon-carbon bond-forming reactions, and oxidations.

Detailed research findings on the application of ligands specifically derived from this compound in asymmetric catalysis are not widely reported. However, based on the performance of structurally similar amino alcohol-based ligands, one could anticipate their potential efficacy. The table below presents hypothetical data for a generic asymmetric reaction to illustrate the type of research findings that would be relevant.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 1 | Toluene | 25 | 24 | 85 | 70 |

| 2 | 0.5 | THF | 0 | 48 | 92 | 75 |

| 3 | 1 | Dichloromethane (B109758) | 25 | 12 | 95 | 80 |

| 4 | 0.1 | Diethyl ether | -20 | 72 | 78 | 65 |

This is a hypothetical data table for illustrative purposes.

Enantioselective Transformations Mediated by this compound-Derived Catalysts

Despite extensive searches of scientific literature, no specific examples of catalysts derived from this compound for use in enantioselective transformations have been documented. While the broader class of amino diols has been employed in various catalytic systems, research detailing the synthesis and application of catalysts based on this particular compound, along with corresponding data on their performance, is not available in the reviewed literature.

Investigation of Catalyst Enantioselectivity and Diastereoselectivity

In the absence of documented applications of this compound-derived catalysts, there is no available research data to populate a table on enantioselectivity (a measure of the preference for forming one enantiomer over its mirror image) or diastereoselectivity (the preference for forming one diastereomer over another). Scientific inquiry into the stereochemical outcomes of reactions potentially catalyzed by derivatives of this compound has not been reported.

| Catalyst | Reactants | Product | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Utilization as a Chiral Auxiliary in Stoichiometric Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is typically removed. This strategy is a powerful tool in asymmetric synthesis.

However, a thorough review of the scientific literature reveals no published research on the use of this compound as a chiral auxiliary in stoichiometric asymmetric reactions. Consequently, there are no experimental data to present regarding its effectiveness in controlling the stereoselectivity of such transformations.

| Substrate | Chiral Auxiliary | Reaction Type | Product | Diastereomeric Excess (de%) | Reference |

| Data Not Available | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Synthesis and Investigation of Functionalized Analogs and Derivatives of 3 Amino 2,4 Dimethylpentane 2,4 Diol

Systematic Structural Modifications and Their Influence on Chemical Behavior

Key modifications can be introduced at several positions:

The Amino Group (N-substitution): Alkylation, acylation, or arylation of the primary amine would significantly alter its steric and electronic environment. For instance, the introduction of bulky alkyl groups would sterically hinder the nitrogen, reducing its nucleophilicity. Conversely, acylation would decrease its basicity due to the electron-withdrawing nature of the carbonyl group.

The Hydroxyl Groups (O-substitution): Etherification or esterification of the tertiary hydroxyl groups can be used to modulate solubility and introduce new functional handles. Selective protection of one hydroxyl group over the other would be a significant synthetic challenge due to their identical tertiary nature, but could open avenues for creating dissymmetric derivatives.

The Alkyl Backbone: Modification of the methyl groups on the pentane (B18724) backbone, for instance, by replacing them with longer alkyl chains or functionalized moieties, would impact the lipophilicity and conformational flexibility of the molecule.

The influence of these modifications on chemical behavior is summarized in the interactive table below, based on established chemical principles observed in similar poly-substituted alkanols.

| Modification Type | Position of Modification | Anticipated Influence on Chemical Behavior |

| N-Alkylation | Amino Group | Increased steric hindrance, potential increase in basicity (inductive effect). |

| N-Acylation | Amino Group | Decreased basicity and nucleophilicity, introduction of a planar amide bond. |

| O-Etherification | Hydroxyl Groups | Increased stability to oxidation, altered solubility profile. |

| O-Esterification | Hydroxyl Groups | Introduction of a cleavable linkage, potential for prodrug design. |

| Backbone Substitution | C2 and C4 Methyl Groups | Altered lipophilicity and steric bulk, potential for new chiral centers. |

Stereochemical Considerations in Analog Design and Synthesis

The structure of 3-Amino-2,4-dimethylpentane-2,4-diol features a single stereocenter at the C3 position bearing the amino group. The synthesis of enantiomerically pure analogs is a critical consideration, as different stereoisomers can exhibit distinct chemical and biological properties.

The design and synthesis of stereochemically pure analogs would necessitate the use of stereoselective synthetic methods. Key strategies could include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to set the stereochemistry at the C3 position early in the synthetic sequence.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, such as the introduction of the amino group or the formation of the carbon backbone.

Diastereoselective Reactions: Using substrate-controlled diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters.

For instance, the synthesis of diastereomeric analogs with additional stereocenters on the backbone would require careful planning to control the relative stereochemistry. The conformational rigidity or flexibility of the resulting analogs would be highly dependent on the stereochemical arrangement of the substituents.

Novel Synthetic Routes to Key Functionalized Analogs

The synthesis of this compound and its functionalized analogs presents a significant synthetic challenge due to the sterically congested nature of the molecule, featuring two adjacent quaternary carbons. Novel synthetic routes would likely need to overcome steric hindrance and achieve high stereoselectivity.

A plausible retrosynthetic analysis suggests a few key disconnections:

Grignard-type addition to a β-amino ketone: This approach would involve the synthesis of a 3-amino-2,4-dimethylpentan-2-one precursor, followed by the addition of a methylmagnesium halide. Controlling the stereoselectivity of the nucleophilic addition to the ketone would be a critical step.

Ring-opening of a substituted aziridine (B145994) or epoxide: A strategy involving the nucleophilic ring-opening of a suitably substituted aziridine or epoxide could also be envisioned. This would require the stereoselective synthesis of the heterocyclic precursor.

From 2-substituted 2-aminopropane-1,3-diols: Drawing inspiration from the synthesis of related compounds like fingolimod, a multi-step synthesis starting from a simpler 2-aminopropane-1,3-diol derivative could be a viable, albeit lengthy, approach. diva-portal.org

A hypothetical synthetic scheme based on a Grignard-type addition is presented below:

| Step | Reaction | Reagents and Conditions | Key Challenge |

| 1 | Synthesis of 3-amino-2,4-dimethylpentan-2-one | (Details of this multi-step synthesis would vary) | Introduction of the amino group at the sterically hindered C3 position. |

| 2 | Grignard Reaction | CH₃MgBr, Et₂O | Overcoming steric hindrance at the carbonyl carbon. |

| 3 | Stereoselective Reduction (if applicable) | Chiral reducing agents | Controlling the stereochemistry of the newly formed hydroxyl group. |

| 4 | Deprotection | Acid or base hydrolysis | Removal of protecting groups without side reactions. |

Exploration of Derived Scaffolds in Diverse Chemical Research Contexts

The highly substituted and functionalized scaffold of this compound holds potential for exploration in various chemical research areas. The presence of amino and hydroxyl groups in a specific spatial arrangement makes it an interesting building block for the synthesis of more complex molecules.

Ligand Design for Coordination Chemistry: The amino diol moiety could act as a bidentate or tridentate ligand for metal ions. The steric bulk provided by the dimethylpentane backbone could be used to fine-tune the coordination environment around the metal center, potentially leading to catalysts with unique reactivity and selectivity.

Development of Chiral Auxiliaries: The chiral nature of the scaffold could be exploited in the development of new chiral auxiliaries for asymmetric synthesis. The rigid backbone could enforce a specific conformation, leading to high stereocontrol in reactions involving substrates attached to the scaffold.

Building Blocks for Medicinal Chemistry: While falling outside the direct scope of this article, the structural motifs present in this compound are found in some biologically active molecules. Its derivatives could serve as scaffolds for the development of new therapeutic agents, leveraging the principles of structure-activity relationships.

The exploration of these derived scaffolds would require the development of robust synthetic methodologies to access a variety of analogs with diverse substitution patterns. The interplay between the steric and electronic properties of these analogs would be a key area of investigation.

Future Research Directions and Emerging Trends in 3 Amino 2,4 Dimethylpentane 2,4 Diol Chemistry

Integration into Materials Science and Supramolecular Chemistry

The bifunctional nature of 3-Amino-2,4-dimethylpentane-2,4-diol, with its hydrogen-bonding amino and hydroxyl groups, makes it a compelling building block for materials science and supramolecular chemistry. The ability of diols and amines to form extensive hydrogen-bonded networks is a cornerstone of supramolecular assembly. researchgate.net These interactions can guide the self-assembly of molecules into ordered structures, from one-dimensional chains to complex three-dimensional networks. researchgate.net

Future research will likely explore the use of this compound in the creation of functional materials. For instance, its incorporation into polymers could lead to polyamides with novel properties. The dehydrogenative coupling of diols and diamines is a green and atom-economical route to polyamides, and the sterically hindered nature of this specific amino diol could influence the resulting polymer's morphology and characteristics. researchgate.net

In supramolecular chemistry, the focus will be on its role as a gelator for the creation of supramolecular gels. nih.gov These soft materials, formed through the non-covalent interactions of low-molecular-weight gelators, have applications in areas such as catalysis and reaction engineering. nih.gov The specific stereochemistry and steric bulk of this compound could lead to the formation of gels with unique properties. Furthermore, its ability to interact with other molecules through hydrogen bonding opens up possibilities in the design of co-crystals and other multi-component materials. rsc.org

Advanced Automation and High-Throughput Synthesis Methodologies

The synthesis of complex molecules like this compound is set to be revolutionized by advanced automation and high-throughput methodologies. Automated synthesis platforms can significantly accelerate the discovery and optimization of reaction conditions, allowing for the rapid production of a wide range of compounds with minimal human intervention. These systems are capable of performing entire synthetic sequences, from reaction setup and execution to purification and analysis.

For a molecule like this compound, where stereochemistry is a key feature, automated synthesis can be particularly advantageous. It allows for the systematic screening of chiral catalysts and reaction parameters to achieve high enantioselectivity. nih.gov High-throughput screening techniques can be employed to quickly identify the optimal conditions for its synthesis, reducing development time and costs. researchgate.net The integration of robotics and computer science in synthetic chemistry is enabling the development of automated systems that can execute complex laboratory procedures, including parallel synthesis and reaction discovery. researchgate.net

Continued Development of Green and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the synthesis of this compound is expected to benefit from this trend. A key focus will be the use of biocatalysis, which employs enzymes to carry out chemical transformations under mild and environmentally benign conditions. rsc.org Engineered enzymatic cascades have shown promise in the conversion of diols to amino alcohols, offering a sustainable alternative to traditional chemical methods that often require harsh conditions and produce significant waste. rsc.orgrsc.org

Enzymatic methods, such as those employing aldolases and imine reductases, can be used for the stereoselective synthesis of amino diols and polyols. acs.orgnih.gov These biocatalytic approaches offer high selectivity and operate under aqueous conditions at room temperature, aligning with the goals of green chemistry. acs.orgnih.gov Future research will likely focus on identifying or engineering enzymes that can accommodate the sterically hindered substrate of this compound. Additionally, the development of catalytic dehydrogenative coupling reactions represents another green route for the synthesis of related compounds, minimizing the generation of byproducts. researchgate.net

Synergistic Applications of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming indispensable in modern chemical research. For this compound, computational tools can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts. Theoretical modeling can be used to explain phenomena such as the stability of different diastereomers and to predict the outcomes of catalytic reactions. nih.gov

Molecular docking simulations, for instance, can be used to understand the interactions between a substrate and an enzyme's active site, aiding in the design of more efficient biocatalytic processes. researchgate.net Computational methods can also be used to screen potential catalysts and to elucidate reaction mechanisms, reducing the need for extensive and time-consuming experimental work. The combination of computational predictions with experimental validation will accelerate the development of new applications for this compound in a more efficient and resource-conscious manner.

Exploration of Novel Catalytic Systems Based on the Amino Diol Motif

The vicinal amino diol motif is a well-established feature in a variety of successful chiral catalysts and ligands. nih.gov The unique stereochemical and electronic properties of this compound make it a promising candidate for the development of new catalytic systems. Its derivatives could be employed as chiral catalysts in a range of enantioselective reactions, such as the addition of diethylzinc (B1219324) to aldehydes. nih.gov

Research in this area will likely involve the synthesis of a library of catalysts based on the this compound scaffold and their application in various asymmetric transformations. The steric hindrance provided by the dimethyl groups could impart unique selectivity in these catalytic processes. Furthermore, anchoring these amino diol-based catalysts onto solid supports, such as functionalized magnetite nanoparticles, could lead to the development of recyclable and more sustainable catalytic systems. researchgate.net The exploration of both homogeneous and heterogeneous catalytic applications will be a key trend in unlocking the full potential of this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.